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Compound of Interest

Compound Name: LIH383

Cat. No.: B15135107 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

LIH383 is a synthetic octapeptide that has been identified as a potent and selective agonist of

the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] Functionally, ACKR3

acts as a scavenger receptor for a variety of endogenous opioid peptides, such as enkephalins

and dynorphins.[3] By binding to ACKR3, LIH383 modulates its scavenging activity, which

leads to an increased availability of endogenous opioids for their classical receptors.[3][4][5]

This mechanism suggests the therapeutic potential of LIH383 in conditions like pain and

depression.[4][6] This document provides a detailed overview of the purification and

characterization of synthetic LIH383.

Data Presentation
A summary of the key quantitative data for LIH383 is presented in the tables below.

Table 1: Physicochemical Properties of LIH383
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Property Value Source

Amino Acid Sequence
H-Phe-Gly-Gly-Phe-Met-Arg-

Arg-Lys-NH2
[3]

Molecular Formula C45H72N16O8S [3]

Molecular Weight 997.22 g/mol [3]

Purity (by HPLC) >95% [2]

Table 2: In Vitro Activity of LIH383

Assay Parameter Value Source

β-arrestin Recruitment

to ACKR3
EC50 0.61 nM [2]

Competition with

CXCL12-AF647 for

ACKR3 binding

-
Low nanomolar

concentrations
[2][3]

Proteolytic Stability (in

rat plasma)
Half-life < 2 minutes [7]

Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and

characterization of LIH383.

Solid-Phase Peptide Synthesis (SPPS) of LIH383
This protocol describes a general method for the synthesis of LIH383 based on standard Fmoc

(9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide resin
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Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-

Phe-OH, Fmoc-Gly-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Washing solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Cold diethyl ether

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with

HBTU, HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino

acid in the sequence (Arg, Arg, Met, Phe, Gly, Gly, Phe).
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Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc

group.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry it under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove the side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold

diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Drying: Dry the crude peptide pellet under vacuum.

Purification of Synthetic LIH383 by Reverse-Phase HPLC
(RP-HPLC)
Materials:

Crude synthetic LIH383

HPLC grade water

HPLC grade acetonitrile (ACN)

Trifluoroacetic acid (TFA)

Preparative C18 HPLC column

Analytical C18 HPLC column

Protocol:
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Sample Preparation: Dissolve the crude LIH383 in a minimal amount of a suitable solvent

(e.g., water/ACN mixture with 0.1% TFA).

Preparative RP-HPLC:

Equilibrate a preparative C18 column with 95% Solvent A (0.1% TFA in water) and 5%

Solvent B (0.1% TFA in ACN).

Inject the dissolved crude peptide onto the column.

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at

a flow rate of 10-20 mL/min.

Monitor the elution profile at 214 nm and 280 nm.

Collect fractions corresponding to the major peak.

Purity Analysis:

Analyze the purity of the collected fractions using analytical RP-HPLC on a C18 column

with a faster gradient.

Pool the fractions with a purity of >95%.

Lyophilization: Freeze-dry the pooled fractions to obtain the purified LIH383 as a white fluffy

powder.

Characterization of Purified LIH383
a. Mass Spectrometry

Purpose: To confirm the molecular weight of the synthesized peptide.

Protocol:

Dissolve a small amount of purified LIH383 in a suitable solvent (e.g., 50% ACN in water).

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Compare the observed mass with the calculated theoretical mass of LIH383 (997.22 Da).

b. β-Arrestin Recruitment Assay

Purpose: To determine the functional activity of LIH383 at the ACKR3 receptor.

Protocol:

Cell Culture: Use a cell line stably expressing ACKR3 and a β-arrestin reporter system (e.g.,

PathHunter® β-Arrestin CHO-K1 cells).

Assay Procedure:

Plate the cells in a 96-well plate and incubate overnight.

Prepare serial dilutions of LIH383.

Add the LIH383 dilutions to the cells and incubate for the recommended time (e.g., 90

minutes).

Add the detection reagents according to the manufacturer's protocol.

Measure the luminescence or fluorescence signal, which is proportional to β-arrestin

recruitment.

Data Analysis: Plot the signal against the logarithm of the LIH383 concentration and fit the

data to a four-parameter logistic equation to determine the EC50 value.
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Caption: Experimental workflow for LIH383 synthesis, purification, and characterization.
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Caption: Proposed signaling pathway of LIH383.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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